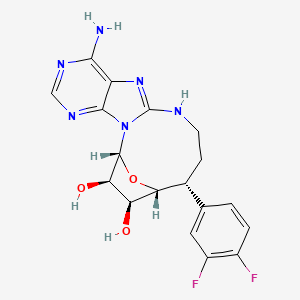
Fluticasone-d3 17beta-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluticasone 17, also known as Fluticasone 17β-carboxylic acid propionate, is a synthetic glucocorticoid. It is a derivative of fluticasone, a corticosteroid used to treat various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses. Fluticasone 17 is known for its potent anti-inflammatory properties and is commonly used in inhalers and nasal sprays.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluticasone 17 can be synthesized through several chemical reactions. One common method involves the reaction of fluticasone propionate with specific reagents to introduce the carboxylic acid group at the 17β position. The process typically involves the use of solvents like acetone and reagents such as fluorobromomethane and 4-dimethylaminopyridine .
Industrial Production Methods
In industrial settings, the production of fluticasone 17 involves large-scale chemical synthesis using automated systems. The process includes the preparation of intermediates, purification, and quality control to ensure the final product meets pharmaceutical standards. Techniques like liquid chromatography and mass spectrometry are often used to monitor the synthesis and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Fluticasone 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluticasone derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Fluticasone 17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glucocorticoid receptor interactions and structure-activity relationships.
Biology: Researchers study its effects on cellular processes and gene expression.
Medicine: It is used in the development of new corticosteroid therapies for inflammatory diseases.
Industry: Fluticasone 17 is used in the formulation of pharmaceutical products like inhalers and nasal sprays
Mechanism of Action
Fluticasone 17 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- Fluticasone propionate
- Fluticasone furoate
- Mometasone furoate
Comparison
Fluticasone 17 is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors compared to other similar compounds. For example, fluticasone furoate has a higher binding affinity than fluticasone propionate, but fluticasone 17’s unique structure allows for different pharmacokinetic and pharmacodynamic properties .
Fluticasone 17’s distinct properties make it a valuable compound in both research and clinical applications, offering potent anti-inflammatory effects with specific receptor interactions.
Properties
Molecular Formula |
C21H26F2O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,18+,19+,20+,21+/m1/s1/i1D3 |
InChI Key |
QSVBUQTYFQFEHC-APLLRPFPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
